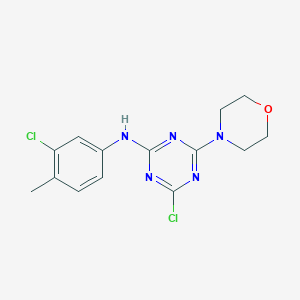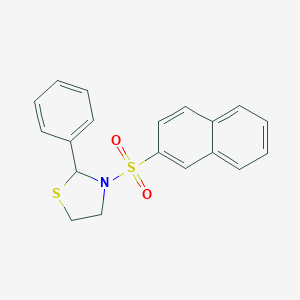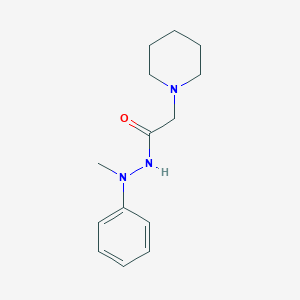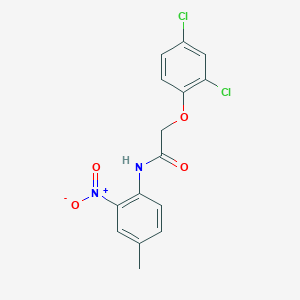![molecular formula C27H29N3O3 B392097 N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine](/img/structure/B392097.png)
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibenzo[b,d]furan core, which is a fused aromatic system, and a nitrobenzylidene moiety substituted with a diisobutylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-dibenzo[b,d]furan and 4-(diisobutylamino)-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, halogenated compounds, and oxidized products.
Aplicaciones Científicas De Investigación
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe or marker due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic structure allows it to intercalate with DNA or interact with proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-dibenzo[b,d]furan: A precursor in the synthesis of the target compound.
4-(diisobutylamino)-3-nitrobenzaldehyde: Another precursor used in the synthesis.
3-nitro-dibenzo[b,d]furan: A structurally related compound with similar reactivity.
Uniqueness
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine is unique due to the presence of both the nitrobenzylidene and diisobutylamino groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C27H29N3O3 |
|---|---|
Peso molecular |
443.5g/mol |
Nombre IUPAC |
4-(dibenzofuran-3-yliminomethyl)-N,N-bis(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C27H29N3O3/c1-18(2)16-29(17-19(3)4)24-12-9-20(13-25(24)30(31)32)15-28-21-10-11-23-22-7-5-6-8-26(22)33-27(23)14-21/h5-15,18-19H,16-17H2,1-4H3 |
Clave InChI |
CIPGNGGJENZWCY-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)[N+](=O)[O-] |
SMILES canónico |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Chloro-6-(hexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B392015.png)
![N'-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}-2-hydroxybenzohydrazide](/img/structure/B392019.png)
![3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392021.png)
![N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE](/img/structure/B392023.png)
![4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392025.png)
![2,2-dimethyl-5-[2-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B392027.png)

![2-Ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B392033.png)


![5-(3-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B392036.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B392037.png)

![N,N'-pyridine-2,6-diylbis[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B392039.png)
